

2,5-Dimethylhexanoic acid CAS number and molecular weight

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Compound of Interest

Compound Name: 2,5-Dimethylhexanoic acid

Cat. No.: B3165638

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An In-depth Technical Guide to 2,5-Dimethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,5-Dimethylhexanoic acid**, a branched-chain carboxylic acid with potential applications in pharmaceutical development and specialty polymer synthesis. This document details its physicochemical properties, outlines synthetic approaches, provides exemplary experimental protocols for its analysis, and discusses its potential biological significance based on current understanding of related branched-chain fatty acids. All quantitative data is presented in structured tables, and key experimental workflows and hypothetical metabolic pathways are visualized using Graphviz diagrams to facilitate understanding.

Physicochemical Properties

2,5-Dimethylhexanoic acid is a chiral carboxylic acid with two stereogenic centers. Its molecular structure and properties are summarized in the table below.

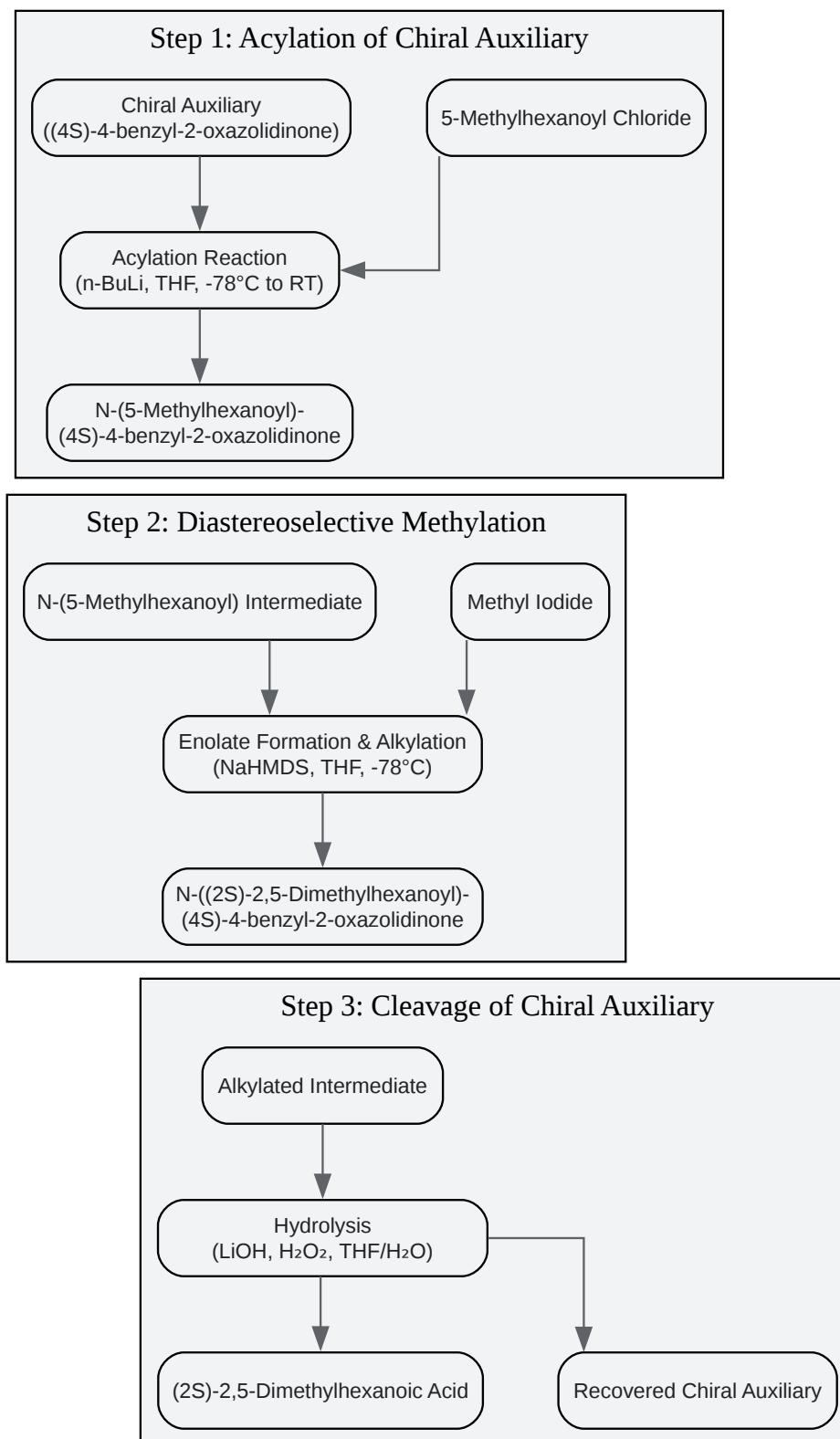
Property	Value	Source(s)
CAS Number	90201-13-1	[1] [2]
Molecular Formula	C ₈ H ₁₆ O ₂	[1]
Molecular Weight	144.21 g/mol	[1]
IUPAC Name	2,5-dimethylhexanoic acid	[1]
Canonical SMILES	CC(C)CCC(C)C(=O)O	[3]
InChI Key	ASAHZDPKCCONIV-UHFFFAOYSA-N	[1]

Synthesis of 2,5-Dimethylhexanoic Acid

The synthesis of **2,5-Dimethylhexanoic acid**, particularly its enantiomerically pure forms, is of significant interest due to its potential as a chiral building block in pharmaceutical synthesis.[\[3\]](#) General synthetic strategies include alkylation and condensation reactions.[\[3\]](#) For stereocontrol, methods employing chiral auxiliaries are often utilized.

Proposed Asymmetric Synthesis Workflow

An adapted experimental workflow for the asymmetric synthesis of **(2S)-2,5-Dimethylhexanoic acid**, based on established methods for similar chiral carboxylic acids, is presented below. This method utilizes a chiral auxiliary to direct the stereoselective alkylation.[\[4\]](#)



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Proposed Asymmetric Synthesis Workflow

Experimental Protocol: Asymmetric Synthesis (Adapted)

The following is a generalized, step-by-step protocol adapted from the synthesis of structurally similar chiral carboxylic acids.[\[4\]](#)

Step 1: Acylation of the Chiral Auxiliary

- Dissolve (4S)-4-benzyl-2-oxazolidinone in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
- Add n-butyllithium dropwise and stir for 30 minutes.
- Add 5-methylhexanoyl chloride dropwise.
- Allow the reaction to warm to room temperature and stir for 4-6 hours.
- Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
- Purify the resulting N-acyl oxazolidinone by flash chromatography.

Step 2: Diastereoselective Alkylation

- Dissolve the purified N-acyl oxazolidinone in anhydrous THF at -78 °C.
- Add sodium bis(trimethylsilyl)amide (NaHMDS) dropwise to form the enolate.
- Add methyl iodide and stir at -78 °C for 2-4 hours.
- Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
- The diastereomeric ratio can be determined by ^1H NMR or chiral HPLC.
- Purify the major diastereomer by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

- Dissolve the purified N-alkylated intermediate in a THF/water mixture at 0 °C.

- Add aqueous hydrogen peroxide followed by lithium hydroxide.
- Stir vigorously at 0 °C for 2 hours.
- Quench the reaction with an aqueous solution of sodium sulfite.
- Adjust the pH to ~10 and extract the chiral auxiliary with dichloromethane.
- Acidify the aqueous layer to pH ~2 with 1 M HCl.
- Extract the aqueous layer with ethyl acetate to obtain the final product, **(2S)-2,5-Dimethylhexanoic Acid**.

Analytical Methodologies

Accurate quantification of **2,5-Dimethylhexanoic acid** in biological matrices is essential for pharmacokinetic and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique, often requiring derivatization to enhance volatility.

GC-MS Analysis Protocol (Adapted)

The following is an adapted protocol for the quantification of **2,5-Dimethylhexanoic acid** in a biological matrix, such as plasma or urine.[\[5\]](#)[\[6\]](#)

Sample Preparation and Extraction

- To 1 mL of the biological sample, add an appropriate internal standard (e.g., a deuterated analog).
- Acidify the sample to a pH of 1-2 using hydrochloric acid.
- Perform a liquid-liquid extraction with 3 mL of ethyl acetate, vortexing vigorously.
- Centrifuge to separate the layers and collect the organic phase. Repeat the extraction twice.
- Pool the organic layers and dry them over anhydrous sodium sulfate.
- Evaporate the solvent under a gentle stream of nitrogen.

Derivatization

- To the dried residue, add 50 μ L of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Vortex the mixture and incubate at 60°C for 45 minutes to form the trimethylsilyl (TMS) ester.

GC-MS Parameters

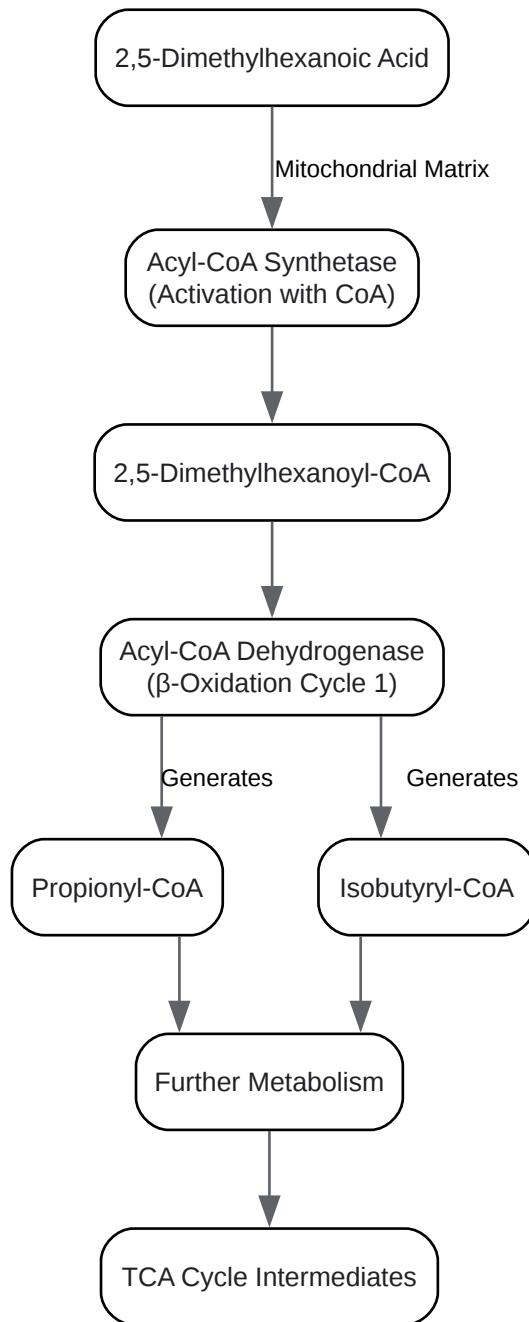
Parameter	Suggested Setting
GC System	Agilent 7890 or similar
MS System	Agilent 5975 or similar
Column	DB-5ms (30 m x 0.25 mm ID x 0.25 μ m film) or equivalent
Injection Mode	Splitless
Injector Temperature	250°C
Oven Program	Start at 70°C (hold 2 min), ramp to 280°C at 10°C/min (hold 5 min)
Carrier Gas	Helium (constant flow)
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Selected Ion Monitoring (SIM) of characteristic ions

Biological Significance and Hypothetical Metabolic Pathway

While specific biological activities of **2,5-Dimethylhexanoic acid** are not extensively documented, its structure as a branched-chain fatty acid suggests potential involvement in metabolic pathways analogous to those of branched-chain amino acids (BCAAs).^[7] The metabolism of such compounds is crucial for understanding their potential therapeutic effects and toxicity profiles.

Hypothetical Metabolic Pathway

Based on the metabolism of similar branched-chain fatty acids, a plausible metabolic pathway for **2,5-Dimethylhexanoic acid** is proposed to involve mitochondrial β -oxidation.



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Hypothetical Metabolic Pathway of **2,5-Dimethylhexanoic Acid**

This hypothetical pathway suggests that **2,5-Dimethylhexanoic acid** is first activated to its CoA ester and then undergoes β -oxidation, potentially yielding propionyl-CoA and isobutyryl-CoA, which can then enter other metabolic routes, including the TCA cycle.

Conclusion

2,5-Dimethylhexanoic acid presents an interesting scaffold for further research in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, synthesis, and analysis, along with a proposed framework for investigating its biological role. The provided protocols, adapted from established methodologies for similar compounds, offer a starting point for researchers to develop and validate specific applications for this molecule. Further investigation into its specific biological targets and metabolic fate is warranted to fully elucidate its potential.

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